molecular formula C23H20N2O2 B2881414 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide CAS No. 851404-93-8

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide

Cat. No. B2881414
CAS RN: 851404-93-8
M. Wt: 356.425
InChI Key: HZKDPRDODMBZEZ-UHFFFAOYSA-N
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Description

“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide” is a chemical compound with the molecular formula C23H20N2O2 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been widely reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide” consists of a quinoline ring fused with a naphthalene ring, which is further substituted with a carboxamide group . The quinoline moiety has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been the subject of numerous chemical reactions, primarily due to their versatile applications in synthetic organic chemistry . The compound’s reactivity is largely influenced by the presence of the quinoline moiety, which can undergo various transformations, including functionalization reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.42 g/mol . Other physical and chemical properties such as solubility, stability, and toxicity profile are not explicitly mentioned in the available literature.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Organic compounds like this quinolone derivative could be investigated for their electroluminescent properties. This application would be part of the ongoing research into more efficient and durable materials for OLED technology.

Each of these applications leverages the unique chemical properties of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide and could contribute significantly to their respective fields. Further research and experimentation are necessary to fully understand and utilize this compound’s potential. The information provided here is based on the general characteristics of the quinolone family and the specific structure of the compound .

Future Directions

The future directions for “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide” and related compounds could involve further exploration of their synthetic routes, biological activities, and potential applications in medicinal chemistry . This could include the development of more efficient synthesis methods, the investigation of their mechanism of action, and the evaluation of their therapeutic potential in various disease models.

properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-15-9-10-17-14-18(22(26)25-21(17)13-15)11-12-24-23(27)20-8-4-6-16-5-2-3-7-19(16)20/h2-10,13-14H,11-12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKDPRDODMBZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide

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